(-)-Stylopine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
(-)-Stylopine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Stylopine (B192457), a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, geographical distribution, and quantitative analysis. Furthermore, it details the experimental protocols for the extraction, isolation, and quantification of (-)-stylopine and explores its interaction with key biological pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Geographical Distribution
(-)-Stylopine is predominantly found in plant species belonging to the Papaveraceae family, commonly known as the poppy family. This family is widespread, with a cosmopolitan distribution primarily in the temperate and subtropical regions of the Northern Hemisphere. The alkaloid composition, including the concentration of (-)-stylopine, can vary significantly between species and even within the same species due to genetic and environmental factors.
Key genera known to be rich sources of (-)-stylopine include:
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Corydalis : Various species within this genus are well-documented producers of (-)-stylopine. These herbaceous flowering plants are native to the temperate Northern Hemisphere and the high mountains of tropical eastern Africa. Species such as Corydalis solida and Corydalis racemosa have been reported to contain this alkaloid.[1]
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Chelidonium : The most notable species is Chelidonium majus (greater celandine), a perennial herbaceous plant native to Europe and western Asia, and widely naturalized in North America. It is a well-established source of a variety of isoquinoline (B145761) alkaloids, including (-)-stylopine.
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Papaver : The genus Papaver, which includes the opium poppy, is a source of over 170 different alkaloids. While often recognized for other compounds, some Papaver species also contain (-)-stylopine.
Quantitative Analysis of (-)-Stylopine in Natural Sources
The concentration of (-)-stylopine varies considerably among different plant species and even different parts of the same plant. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the precise quantification of (-)-stylopine in plant extracts. The following table summarizes available quantitative data.
| Plant Species | Plant Part | (-)-Stylopine Concentration (mg/g of dry material) | Reference |
| Chelidonium majus | Aerial Parts | 0.10 - 0.85 |
Experimental Protocols
Extraction of (-)-Stylopine
The following protocol describes a general method for the extraction of (-)-stylopine and other protoberberine alkaloids from plant material. This procedure is based on the principles of solvent extraction for alkaloids.
Materials:
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Dried and powdered plant material (e.g., aerial parts of Chelidonium majus)
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Methanol (B129727) or Ethanol (B145695) (80-95%)
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Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2% solution
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Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium carbonate (Na₂CO₃) solution
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Rotary evaporator
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Filtration apparatus (e.g., Buchner funnel, filter paper)
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pH meter or pH indicator strips
Procedure:
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Maceration: Weigh the dried, powdered plant material. Place the powder in a suitable flask and add methanol or ethanol in a solid-to-liquid ratio of 1:10 (w/v).
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Extraction: Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication for 1-2 hours to enhance extraction efficiency.
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Filtration: Filter the mixture through filter paper to separate the extract from the plant debris. Collect the filtrate.
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Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
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Acid-Base Partitioning: a. Dissolve the crude extract in a 2% aqueous solution of HCl or H₂SO₄. b. Wash the acidic solution with chloroform or dichloromethane to remove non-alkaloidal, lipophilic impurities. Discard the organic layer. c. Adjust the pH of the aqueous solution to 9-10 by adding ammonium hydroxide or sodium carbonate solution. This will precipitate the alkaloids in their free base form. d. Extract the alkaloids from the basified aqueous solution with chloroform or dichloromethane multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent). e. Combine the organic extracts.
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Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid fraction containing (-)-stylopine.
Isolation and Purification of (-)-Stylopine
The crude alkaloid extract can be further purified to isolate (-)-stylopine using chromatographic techniques.
Materials:
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Crude alkaloid extract
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Silica (B1680970) gel (for column chromatography, 70-230 mesh)
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Glass column for chromatography
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Solvent system (e.g., a gradient of chloroform and methanol)
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Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
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Developing chamber for TLC
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UV lamp (254 nm and 366 nm)
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Collection tubes
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Recrystallization solvent (e.g., methanol, ethanol, or a mixture of solvents)
Procedure:
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Column Chromatography: a. Prepare a slurry of silica gel in the initial, least polar solvent of the chosen solvent system. b. Pack the glass column with the slurry to create a stationary phase. c. Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and load it onto the top of the column. d. Elute the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol in chloroform). e. Collect fractions of the eluate in separate tubes.
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Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Develop the TLC plates in an appropriate solvent system. c. Visualize the spots under a UV lamp. d. Combine the fractions that contain the compound of interest ((-)-stylopine) based on their TLC profiles.
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Recrystallization: a. Concentrate the combined fractions containing (-)-stylopine. b. Dissolve the residue in a minimal amount of a suitable hot solvent. c. Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce crystallization. d. Collect the pure crystals of (-)-stylopine by filtration and wash them with a small amount of cold solvent. e. Dry the crystals under vacuum.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing an additive like formic acid or ammonium acetate (B1210297) to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, for example, 25°C.
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Detection Wavelength: Monitoring at a wavelength where (-)-stylopine shows significant absorbance, for instance, around 290 nm.
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Injection Volume: Typically 10-20 µL.
Procedure:
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Standard Preparation: Prepare a stock solution of pure (-)-stylopine standard of a known concentration in methanol or the mobile phase. Prepare a series of calibration standards by diluting the stock solution to different concentrations.
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Sample Preparation: Accurately weigh the crude extract or purified sample and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standard solutions and the sample solution into the HPLC system.
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Quantification: Generate a calibration curve by plotting the peak area of the (-)-stylopine standard against its concentration. Determine the concentration of (-)-stylopine in the sample by interpolating its peak area on the calibration curve.
Biological Activity and Signaling Pathway Interaction
(-)-Stylopine has been investigated for various pharmacological activities, including its potential as an anticancer agent. One of the key mechanisms of action that has been elucidated is its role in the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.
The VEGFR-2 Signaling Pathway and Inhibition by (-)-Stylopine
VEGF, a potent angiogenic factor, binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events. These pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately lead to endothelial cell proliferation, migration, and survival, promoting angiogenesis. In the context of osteosarcoma, a malignant bone tumor, the VEGF/VEGFR-2 pathway is often overactive, contributing to tumor progression.
(-)-Stylopine has been shown to inhibit this pathway. It is believed to bind to VEGFR-2, preventing its phosphorylation and subsequent activation. This blockage of the initial step in the signaling cascade leads to the downregulation of downstream effectors, thereby inhibiting angiogenesis and inducing apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the VEGFR-2 signaling pathway by (-)-stylopine.
Conclusion
(-)-Stylopine represents a promising natural product with significant therapeutic potential. Its presence in various species of the Papaveraceae family, particularly in Corydalis and Chelidonium, makes these plants valuable resources for its isolation. The detailed experimental protocols provided in this guide offer a framework for the efficient extraction, purification, and quantification of (-)-stylopine, facilitating further research and development. The elucidation of its inhibitory action on the VEGFR-2 signaling pathway underscores its potential as an anti-angiogenic and anticancer agent. This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this important alkaloid.
